molecular formula C18H18O7S B4700422 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide

3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide

Cat. No. B4700422
M. Wt: 378.4 g/mol
InChI Key: FYDDFDXQDIQNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide, also known as TTX-7, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TTX-7 belongs to the class of benzoxathiine derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer growth and progression. 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide inhibits cancer cell growth and induces apoptosis. Additionally, 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been shown to inhibit angiogenesis and enhance the efficacy of chemotherapy drugs. In vivo studies have shown that 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide inhibits tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide is its potential as a therapeutic agent for cancer. 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been shown to inhibit cancer cell growth and enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been shown to have low toxicity, which is important for the development of safe and effective cancer therapies.
One of the limitations of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide research. One area of interest is the development of novel 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide analogs with improved solubility and efficacy. Additionally, more research is needed to determine the safety and efficacy of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide in clinical settings. Finally, 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide could be studied in combination with other cancer therapies to determine its potential as a combination therapy.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been studied extensively in the scientific community due to its potential therapeutic applications. One of the most promising applications of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide is in the treatment of cancer. 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. Additionally, 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1λ6-benzoxathiine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7S/c1-21-13-6-5-11(7-15(13)22-2)14-8-12-9-16(23-3)17(24-4)10-18(12)26(19,20)25-14/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDDFDXQDIQNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3S(=O)(=O)O2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide
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3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide
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3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide
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3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide
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3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide

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